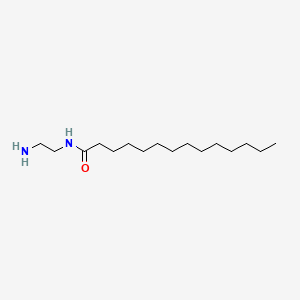
N-(2-Aminoethyl)myristamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Aminoethyl)myristamide: is a chemical compound with the molecular formula C16H34N2O It is an amide derivative of myristic acid, where the amide group is substituted with a 2-aminoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)myristamide typically involves the reaction of myristic acid with 2-aminoethanol. The process can be carried out under various conditions, but a common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-Aminoethyl)myristamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The amide group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used in organic solvents like tetrahydrofuran (THF).
Substitution: Halogenating agents such as thionyl chloride (SOCl2) can be used to introduce halogen atoms into the molecule
Major Products Formed:
Oxidation: Formation of N-(2-aminoethyl)myristic acid.
Reduction: Formation of N-(2-aminoethyl)myristylamine.
Substitution: Formation of halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-Aminoethyl)myristamide has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of amide bond formation and reactivity .
Biology:
- Investigated for its potential role in cell membrane interactions due to its amphiphilic nature.
- Used in the preparation of functionalized nanoparticles for drug delivery .
Medicine:
- Explored for its potential as a drug delivery agent due to its ability to interact with biological membranes.
- Studied for its antimicrobial properties .
Industry:
- Utilized in the formulation of surfactants and emulsifiers.
- Applied in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of N-(2-Aminoethyl)myristamide involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to insert into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The aminoethyl group can form hydrogen bonds with membrane components, while the myristamide tail interacts with the hydrophobic core of the membrane .
Vergleich Mit ähnlichen Verbindungen
N-(2-Aminoethyl)palmitamide: Similar structure but with a longer fatty acid chain.
N-(2-Aminoethyl)stearamide: Another similar compound with an even longer fatty acid chain.
N-(2-Aminoethyl)lauramide: A shorter chain analog
Uniqueness: N-(2-Aminoethyl)myristamide is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring membrane interaction and amphiphilic behavior .
Eigenschaften
CAS-Nummer |
61762-39-8 |
|---|---|
Molekularformel |
C16H34N2O |
Molekulargewicht |
270.45 g/mol |
IUPAC-Name |
N-(2-aminoethyl)tetradecanamide |
InChI |
InChI=1S/C16H34N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)18-15-14-17/h2-15,17H2,1H3,(H,18,19) |
InChI-Schlüssel |
VDLFVBHCDXZRGN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)NCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


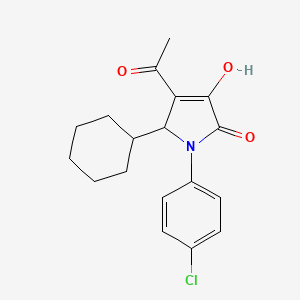
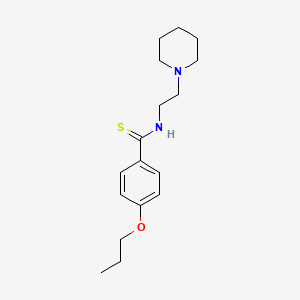
![1-[2-(Z)-Methoxyimino-2-(2-aminothiazol-4-yl)acetyl]benzo-trizole](/img/structure/B13799347.png)
![potassium;[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B13799351.png)
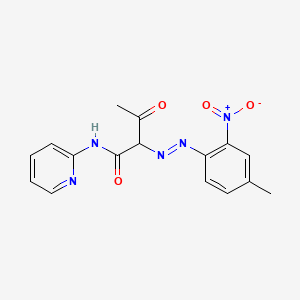

![4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13799384.png)

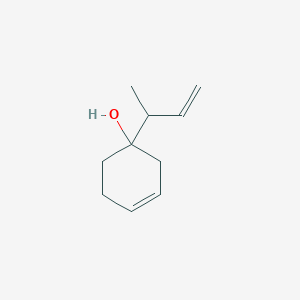
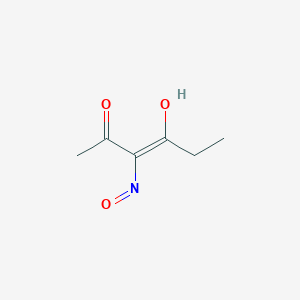
![N-[2-(cyclohexylamino)-2-oxoethyl]-1-(1-methylethyl)-N-[(4-methylphenyl)methyl]-1H-Pyrazole-4-carboxamide](/img/structure/B13799400.png)
![(1R,2R,5R,7R,10S,11R)-5-ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione](/img/structure/B13799409.png)
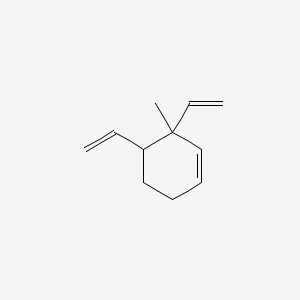
![(1R,2R,5S,6S)-3,3,4,4-Tetrafluoro-9-oxatricyclo[4.2.1.0~2,5~]non-7-ene](/img/structure/B13799411.png)
